molecular formula C29H24ClNO5 B14990617 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B14990617
M. Wt: 502.0 g/mol
InChI Key: RCMJPHACATZUOR-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, a chlorophenyl group, and a methoxyphenyl ethyl acetamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the methoxyphenyl ethyl acetamide moiety: This can be done through an amide coupling reaction using suitable reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide include other furochromenes and related heterocyclic compounds. Some examples are:

    2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid: This compound has a similar core structure but with a propanoic acid moiety instead of an acetamide group.

    3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid: This compound also shares the furochromene core but has additional methyl groups and a propanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H24ClNO5

Molecular Weight

502.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C29H24ClNO5/c1-17-21-13-23-24(18-7-9-20(30)10-8-18)16-35-26(23)15-27(21)36-29(33)22(17)14-28(32)31-12-11-19-5-3-4-6-25(19)34-2/h3-10,13,15-16H,11-12,14H2,1-2H3,(H,31,32)

InChI Key

RCMJPHACATZUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CC=CC=C5OC

Origin of Product

United States

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